8-[1-(Propan-2-yl)-1H-pyrazol-5-yl]-6-azaspiro[3.4]octan-5-one
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Overview
Description
8-[1-(Propan-2-yl)-1H-pyrazol-5-yl]-6-azaspiro[3.4]octan-5-one is a synthetic organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a pyrazole ring fused to a spirocyclic azaspirooctane core. The compound’s molecular formula is C13H19N3O, and it has a molecular weight of 233.31 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[1-(Propan-2-yl)-1H-pyrazol-5-yl]-6-azaspiro[3.4]octan-5-one typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting hydrazine with a 1,3-diketone under acidic conditions.
Spirocyclization: The pyrazole derivative is then subjected to a spirocyclization reaction with a suitable azaspirooctane precursor. This step often requires the use of a strong base, such as sodium hydride, and an appropriate solvent, such as dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization .
Chemical Reactions Analysis
Types of Reactions
8-[1-(Propan-2-yl)-1H-pyrazol-5-yl]-6-azaspiro[3.4]octan-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of alkylated or acylated pyrazole derivatives.
Scientific Research Applications
8-[1-(Propan-2-yl)-1H-pyrazol-5-yl]-6-azaspiro[3.4]octan-5-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Mechanism of Action
The mechanism of action of 8-[1-(Propan-2-yl)-1H-pyrazol-5-yl]-6-azaspiro[3.4]octan-5-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory and pain pathways.
Pathways Involved: It may inhibit the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators such as prostaglandins.
Comparison with Similar Compounds
Similar Compounds
8-[1-(Propan-2-yl)-1H-pyrazol-5-yl]-6-azaspiro[3.4]octan-5-one: Unique due to its spirocyclic structure and pyrazole ring.
2,6-Diazaspiro[3.4]octane: Similar spirocyclic core but lacks the pyrazole ring.
1,3,4-Thiadiazole Derivatives: Similar biological activities but different core structure
Uniqueness
This compound is unique due to its combination of a spirocyclic core and a pyrazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C13H19N3O |
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Molecular Weight |
233.31 g/mol |
IUPAC Name |
8-(2-propan-2-ylpyrazol-3-yl)-6-azaspiro[3.4]octan-5-one |
InChI |
InChI=1S/C13H19N3O/c1-9(2)16-11(4-7-15-16)10-8-14-12(17)13(10)5-3-6-13/h4,7,9-10H,3,5-6,8H2,1-2H3,(H,14,17) |
InChI Key |
BVLLKTCCOOBOSV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CC=N1)C2CNC(=O)C23CCC3 |
Origin of Product |
United States |
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